5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE is a complex organic compound that features a unique combination of bromine, chlorine, and methoxy groups attached to a benzodioxole and oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, chlorinating agents, and methoxylating agents. The reaction conditions often involve the use of solvents like dichloromethane or methanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its properties may be explored for creating advanced materials with unique electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share some structural similarities and biological activities.
Benzodioxole Compounds: Other benzodioxole-containing compounds, such as piperonyl butoxide, have similar structural motifs and applications.
Uniqueness
What sets 5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H17BrClNO5 |
---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
5-[(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C19H17BrClNO5/c1-23-16-13(15(20)17-19(18(16)24-2)26-9-25-17)7-12-8-14(22-27-12)10-3-5-11(21)6-4-10/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
KZJHTOUKGCIFAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1OC)OCO2)Br)CC3CC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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